molecular formula C13H9N3O B1594891 1-Benzoyl-1H-benzotriazole CAS No. 4231-62-3

1-Benzoyl-1H-benzotriazole

Cat. No.: B1594891
CAS No.: 4231-62-3
M. Wt: 223.23 g/mol
InChI Key: UJEMOXPSTTXLRE-UHFFFAOYSA-N
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Description

1-Benzoyl-1H-benzotriazole is a heterocyclic compound that features a benzoyl group attached to a benzotriazole ring. This compound is known for its versatility in organic synthesis and its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-1H-benzotriazole can be synthesized through the reaction of benzotriazole with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the benzotriazole acting as a nucleophile and attacking the carbonyl carbon of the benzoyl chloride, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-1H-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzoyl-1H-benzotriazole has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a protecting group for amines.

    Biology: The compound is utilized in the study of enzyme inhibitors and as a probe for investigating biological pathways.

    Medicine: Research has explored its potential as a pharmacophore in the development of new drugs, including antiviral and anticancer agents.

    Industry: It serves as a corrosion inhibitor for metals and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of 1-benzoyl-1H-benzotriazole involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The benzotriazole ring can stabilize negative charges through resonance, making it a versatile intermediate in various chemical reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity by binding to active sites or altering their conformation .

Comparison with Similar Compounds

Uniqueness: 1-Benzoyl-1H-benzotriazole is unique due to the presence of the benzoyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it particularly valuable in synthetic organic chemistry and industrial applications .

Properties

IUPAC Name

benzotriazol-1-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c17-13(10-6-2-1-3-7-10)16-12-9-5-4-8-11(12)14-15-16/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEMOXPSTTXLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341099
Record name 1-Benzoyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4231-62-3
Record name 1-Benzoyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzoyl-1H-benzotriazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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